3-Chloro-6-fluorobenzo[d]isoxazole

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship (SAR)

3-Chloro-6-fluorobenzo[d]isoxazole (CAS 374554-89-9) is a heterocyclic aromatic compound belonging to the benzo[d]isoxazole class, which serves as a key pharmacophore or synthetic intermediate in numerous pharmaceutical agents, most notably atypical antipsychotics such as risperidone and paliperidone. This compound features a benzene ring fused to an isoxazole ring, with a chlorine atom at the 3-position and a fluorine atom at the 6-position, and is typically offered at a commercial purity of 97%.

Molecular Formula C7H3ClFNO
Molecular Weight 171.55 g/mol
CAS No. 374554-89-9
Cat. No. B1530392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluorobenzo[d]isoxazole
CAS374554-89-9
Molecular FormulaC7H3ClFNO
Molecular Weight171.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)ON=C2Cl
InChIInChI=1S/C7H3ClFNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H
InChIKeyKOCRLZPOPOTYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-fluorobenzo[d]isoxazole Overview


3-Chloro-6-fluorobenzo[d]isoxazole (CAS 374554-89-9) is a heterocyclic aromatic compound belonging to the benzo[d]isoxazole class, which serves as a key pharmacophore or synthetic intermediate in numerous pharmaceutical agents, most notably atypical antipsychotics such as risperidone and paliperidone [1]. This compound features a benzene ring fused to an isoxazole ring, with a chlorine atom at the 3-position and a fluorine atom at the 6-position, and is typically offered at a commercial purity of 97% .

CNS pharmacophore synthesis — aligns with 6-fluoro benzo[d]isoxazole scaffold in atypical antipsychotic research
Cross-coupling intermediate — 3-chloro handle supports Suzuki-Miyaura and Buchwald-Hartwig functionalizations
Cost-sensitive procurement — reported lower unit cost enables synthesis scale-up and library production

3-Chloro-6-fluorobenzo[d]isoxazole Differentiation


Within the benzo[d]isoxazole series, the specific positioning and identity of halogen substituents are not arbitrary. The 6-fluoro motif is a critical structural element conserved across numerous CNS-active drugs, where fluorine is known to enhance metabolic stability and target binding [1]. Simultaneously, the 3-chloro substituent serves as a crucial synthetic handle for downstream functionalization, enabling chemoselective cross-coupling reactions not readily achievable with other 3-halogen analogs (e.g., 3-bromo or 3-iodo) or differently substituted 3-chloro isomers [2]. Substituting this specific regioisomer with a positional analog like 3-chloro-5-fluorobenzo[d]isoxazole would alter the vector of the fluorine atom, potentially compromising target engagement in structure-based drug design. Similarly, substituting with a 3,6-dichloro analog would eliminate the unique fluorine-driven pharmacokinetic advantages while introducing a second heavy halogen that may increase molecular weight and lipophilicity beyond optimal ranges . The evidence below quantifies these key differentiators.

3-Chloro-6-fluoro
benzo[d]isoxazole
5-Fluoro regioisomer: fluorine vector shift may disrupt established CNS pharmacophore alignment
3-Chloro-6-fluoro
benzo[d]isoxazole
3-Bromo analog: higher reactivity may increase side-product formation in cross-couplings
3-Chloro-6-fluoro
benzo[d]isoxazole
3,6-Dichloro analog: second heavy halogen may increase lipophilicity and eliminate fluorine-specific advantages

Differentiation Evidence


6-Fluoro Pharmacophore Advantage

3-Chloro-6-fluorobenzo[d]isoxazole contains the 6-fluorobenzo[d]isoxazol-3-yl moiety, which is a core structural element in several FDA-approved antipsychotics, including risperidone and paliperidone. In contrast, the regioisomer 3-chloro-5-fluorobenzo[d]isoxazole lacks this established pharmacophoric pattern [1]. This difference is not merely positional but functional: the 6-fluoro motif has been shown in multiple SAR studies to be essential for high-affinity binding to serotonin (5-HT2A) and dopamine (D2) receptors, with any deviation from the 6-fluoro position resulting in a substantial loss of potency [2].

6-Fluoro Pharmacophore
Class-level
6-F substitution conserved in approved antipsychotics; deviation to 5-F leads to substantial loss of potency in SAR studies
Aligns with validated CNS pharmacophore
Isolated intermediate binding data not publicly available
Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship (SAR)

3-Chloro Cross-Coupling Utility

The 3-chloro group in 3-chloro-6-fluorobenzo[d]isoxazole provides a balanced reactivity profile for metal-catalyzed cross-coupling reactions. Compared to its 3-bromo analog (3-bromo-6-fluorobenzo[d]isoxazole, CAS 1379329-15-3), the 3-chloro derivative offers greater stability and often superior chemoselectivity in Suzuki-Miyaura and Buchwald-Hartwig aminations, reducing unwanted side reactions [1]. While 3-bromo analogs are more reactive, they are also more prone to decomposition and homocoupling, which can complicate purification and reduce yields in sensitive transformations [2]. The 3-chloro derivative thus occupies an optimal reactivity window, enabling controlled, high-yielding functionalization sequences essential for constructing complex molecular architectures [3].

3-Cl Reactivity
Class-level
3-Cl offers greater stability and chemoselectivity vs 3-Br in Suzuki and Buchwald-Hartwig aminations
Supports controlled functionalization
Scaffold-specific kinetic data unavailable
Organic Synthesis Cross-Coupling Medicinal Chemistry

Cost Advantage vs. 3,6-Dichloro Analog

Commercial purity and pricing data reveal a notable advantage for 3-chloro-6-fluorobenzo[d]isoxazole over its 3,6-dichloro counterpart. The 3-chloro-6-fluoro derivative is widely available at 97% purity with a market price of approximately $18.90 per unit (Aladdin Scientific) . In contrast, 3,6-dichlorobenzo[d]isoxazole (CAS 16263-54-0) is offered at a comparable purity of 98%, but is priced significantly higher—$364 for 100mg, or approximately $1451 for 1g (AKSci) . This represents a >10-fold cost differential for a compound that, while having a second chloro substituent, may not offer equivalent pharmacophoric advantages.

Cost Differential
Data to verify
~$18.90/unit vs $1451/g for 3,6-dichloro analog (>10× difference, reported supplier pricing)
Supports cost-efficient procurement
Pricing as of 2026; verify with vendor
Procurement Cost-Efficiency Building Blocks

Storage Stability Comparison

3-Chloro-6-fluorobenzo[d]isoxazole is a solid that requires storage in an inert atmosphere, in a freezer at temperatures below -20°C . This is comparable to other halogenated benzo[d]isoxazoles; for instance, 3-bromo-6-fluorobenzo[d]isoxazole also requires storage sealed in dry conditions at 2-8°C [1]. The consistent storage requirements across this compound class simplify compound management workflows. However, the 3-chloro derivative may exhibit slightly better ambient stability than its bromo analog due to the reduced leaving group ability of chloride, though no quantitative decomposition data is publicly available.

Storage Stability
Reported
Inert atmosphere,
Streamlines compound management
Quantitative decomposition data not publicly available
Compound Management Stability Logistics

3-Chloro-6-fluorobenzo[d]isoxazole Applications


CNS Drug Discovery

3-Chloro-6-fluorobenzo[d]isoxazole is the optimal starting material for synthesizing novel analogs of risperidone, paliperidone, and related atypical antipsychotics [1]. The 6-fluoro substitution is essential for D2 and 5-HT2A receptor binding [2]. Researchers can use the 3-chloro handle to introduce diverse piperidine, piperazine, or other amine moieties, enabling systematic SAR exploration while retaining the critical 6-fluorobenzo[d]isoxazole core.

Scalable Intermediate Synthesis

The balanced reactivity of the 3-chloro group makes this compound suitable for large-scale cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to generate advanced intermediates [3]. The lower cost compared to bromo or iodo analogs reduces material expenses in multi-step syntheses, making it a preferred choice for process development and scale-up activities .

Chemical Probe Development

As a building block, 3-chloro-6-fluorobenzo[d]isoxazole can be elaborated into fluorescent or biotinylated probes for chemical biology studies . The 6-fluoro motif may be exploited in ¹⁹F NMR studies to monitor ligand-protein interactions, providing a label-free method for binding assays in target identification and validation campaigns [4].

Cost-Effective Procurement

For research groups or procurement departments managing tight budgets, this compound offers a highly economical entry point to the 6-fluorobenzo[d]isoxazole scaffold. At approximately $18.90 per unit, it is >10-fold less expensive than the 3,6-dichloro analog, enabling larger-scale purchases for parallel synthesis, library production, or high-throughput screening initiatives without financial strain .

Application
Selection Property
Validation Focus
CNS pharmacophore development
6-fluoro pharmacophore alignment
Receptor-binding SAR validation
Cross-coupling scale-up
Balanced 3-chloro reactivity
Reaction yield and purity profiling
Chemical probe design
6-fluoro ¹⁹F NMR handle
Label-free binding assay monitoring
Budget-constrained procurement
Cost profile review
Cost-benefit analysis for library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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